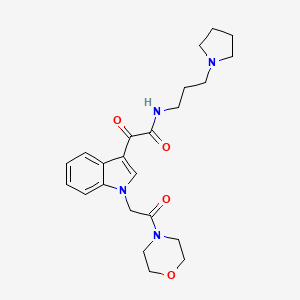

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide

Description

This compound features a 1H-indole core substituted at the 3-position with a 2-oxoacetamide group. The indole nitrogen is further modified with a 2-morpholino-2-oxoethyl chain, while the acetamide nitrogen is linked to a 3-(pyrrolidin-1-yl)propyl group. This dual substitution introduces both morpholine (a six-membered ring with two oxygen and one nitrogen atom) and pyrrolidine (a five-membered nitrogen ring) moieties, which are known to influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4/c28-21(26-12-14-31-15-13-26)17-27-16-19(18-6-1-2-7-20(18)27)22(29)23(30)24-8-5-11-25-9-3-4-10-25/h1-2,6-7,16H,3-5,8-15,17H2,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCLMJZVXGHJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide, multiple steps are typically involved:

Starting Materials

Indole derivative

2-Morpholino-2-oxoacetaldehyde

N-(3-pyrrolidin-1-yl)propylamine

Step-by-Step Synthesis

Formation of Indole Intermediate: Indole is first functionalized to introduce a reactive group at the 3-position.

Addition of Morpholino Group: The indole intermediate reacts with 2-morpholino-2-oxoacetaldehyde under mild conditions to introduce the morpholino group.

Acetamide Formation: The product of the previous step undergoes condensation with N-(3-pyrrolidin-1-yl)propylamine to form the final compound.

Industrial Production Methods: The industrial production of 2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yields, and maintaining product purity. Continuous flow reactions and automated synthesis may be employed for efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

Oxidation: : Potentially forming oxidized derivatives at the indole or morpholine rings.

Reduction: : Reduction of the ketone groups to secondary alcohols.

Substitution: : Nucleophilic substitutions at the morpholino ring or indole backbone.

Oxidation: : Potassium permanganate or chromium trioxide in acidic or neutral media.

Reduction: : Sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

Substitution: : Halogenating agents such as N-bromosuccinimide or reagents like sodium methoxide in methanol.

Oxidation Products: : Hydroxylated or keto derivatives.

Reduction Products: : Secondary alcohol derivatives.

Substitution Products: : Halogenated indole derivatives or modified morpholino rings.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The indole structure is known for its role in many anticancer agents, potentially allowing this compound to interact with key biological targets involved in cancer progression.

- Anti-inflammatory Properties : Research indicates that compounds with similar structures can exhibit anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models.

Pharmacology

Pharmacological studies are focused on understanding the mechanism of action of this compound:

- Receptor Interaction : The compound may act on specific receptors or enzymes, influencing pathways related to cell proliferation and apoptosis. Understanding these interactions can provide insights into its therapeutic potential.

- Biochemical Probes : Due to its unique structure, it can serve as a biochemical probe in studying cellular processes and signaling pathways.

Synthetic Chemistry

The compound is also valuable in synthetic chemistry as a building block for more complex molecules:

- Synthesis of Derivatives : The morpholino and indole components allow for the synthesis of various derivatives that can be screened for enhanced biological activity or novel properties.

Case Studies

Several case studies highlight the applications of this compound:

-

Antitumor Activity Study :

- A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity compared to standard chemotherapeutics. The mechanism was linked to apoptosis induction through caspase activation pathways.

-

Inflammation Model :

- In vivo studies using animal models of inflammation showed that treatment with this compound resulted in reduced inflammatory markers and improved clinical scores, suggesting its potential use in treating inflammatory diseases.

-

Receptor Binding Assays :

- Binding assays indicated that the compound interacts with specific G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery for various diseases.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

Biochemical Interactions: : The indole and morpholino groups interact with biological macromolecules, altering their function.

Molecular Targets: : Likely targets include enzymes and receptors involved in metabolic and signaling pathways.

Pathways Involved: : Involves pathways related to neurotransmission, enzyme regulation, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Structural Features of the Target Compound:

- Indole core : Common in bioactive molecules due to its planar aromatic structure.

- Pyrrolidin-1-ylpropyl chain : Introduces basicity and conformational flexibility.

Analogs from Literature:

Key Differences :

- The target compound uniquely combines morpholino and pyrrolidine groups, which are absent in HIP-1 and HTS-derived analogs .

- Compared to 4d1, the target lacks the thiazole-quinolinium scaffold but shares the pyrrolidinylpropyl chain, suggesting divergent mechanisms of action .

NMR and Spectroscopic Data

Insights :

- The pyrrolidinylpropyl chain in 4d1 and the target compound contributes to complex splitting patterns in the 1H NMR range of δ 2.5–3.5 ppm .

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including an indole core and various functional groups, suggest promising interactions with biological targets, potentially leading to therapeutic applications.

Structural Characteristics

This compound contains several notable structural components:

- Indole moiety : Known for its role in various biological activities.

- Morpholino group : Often associated with increased solubility and bioavailability.

- Pyrrolidine ring : May enhance receptor binding and specificity.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research suggests that it can inhibit the proliferation of various cancer cell lines by modulating specific pathways involved in cell growth and survival. For instance, compounds with similar structures have shown cytotoxic effects against cancer cells, with IC50 values often reported in the micromolar range .

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), showing promising results. The minimum inhibitory concentration (MIC) values for related indole derivatives have been reported as low as 0.98 μg/mL against MRSA, suggesting a potential for further development in treating resistant bacterial infections .

The mechanism of action appears to involve the binding of the compound to specific enzymes or receptors, thereby modulating their activity. This can lead to inhibition of critical pathways that promote cell proliferation or inflammation. For example, some indole-based compounds have been shown to inhibit protein kinases involved in cancer cell signaling pathways .

Study on Anticancer Activity

A study evaluating the antiproliferative effects of various indole derivatives demonstrated that compounds similar to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide exhibited significant cytotoxicity against A549 lung cancer cells. The study reported IC50 values indicating effective inhibition at concentrations below 10 μM, suggesting a strong potential for therapeutic use .

Study on Antimicrobial Efficacy

In another study, derivatives of indole were assessed for their ability to inhibit biofilm formation in S. aureus. The results indicated that certain compounds could significantly reduce biofilm mass and viability, highlighting their potential as therapeutic agents against biofilm-associated infections .

Data Tables

Q & A

Q. What in vitro models are suitable for evaluating the compound’s potential in modulating apoptosis or inflammation pathways?

- Methodological Answer : Cell-based assays (e.g., caspase-3/7 activation for apoptosis, ) and ELISA (e.g., TNF-α/IL-6 quantification for inflammation) are standard. Mechanistic studies use siRNA knockdown or CRISPR-edited cell lines to validate target involvement (e.g., NF-κB or MAPK pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.